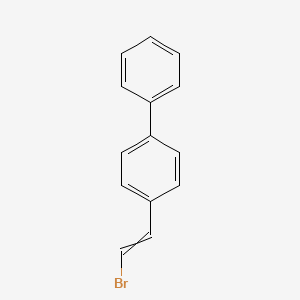
4-(2-Bromoethenyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoethenyl)-1,1’-biphenyl is an organic compound characterized by the presence of a bromine atom attached to an ethenyl group, which is further connected to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethenyl)-1,1’-biphenyl typically involves the bromination of 1,1’-biphenyl followed by the introduction of an ethenyl group. One common method is the electrophilic aromatic substitution reaction where 1,1’-biphenyl is treated with bromine in the presence of a catalyst to form 4-bromo-1,1’-biphenyl. This intermediate is then subjected to a Heck reaction with vinyl bromide to yield the desired product .
Industrial Production Methods
Industrial production of 4-(2-Bromoethenyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethenyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The ethenyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Reagents like hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of 4-(2-hydroxyethenyl)-1,1’-biphenyl or 4-(2-aminoethenyl)-1,1’-biphenyl.
Oxidation: Formation of 4-(2,3-epoxyethenyl)-1,1’-biphenyl.
Reduction: Formation of 4-(2-ethyl)-1,1’-biphenyl.
Scientific Research Applications
4-(2-Bromoethenyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals
Mechanism of Action
The mechanism of action of 4-(2-Bromoethenyl)-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atom and the ethenyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their structure and function. The specific pathways involved depend on the nature of the target and the conditions of the reaction .
Comparison with Similar Compounds
Similar Compounds
(2-Bromoethenyl)benzene: Similar structure but lacks the biphenyl moiety.
4-Bromophenylacetic acid: Contains a bromine atom and a phenyl group but differs in the functional groups attached.
4-Bromothiophenol: Contains a bromine atom and a thiophenol group instead of an ethenyl group .
Uniqueness
4-(2-Bromoethenyl)-1,1’-biphenyl is unique due to the combination of the biphenyl structure with the ethenyl group and bromine atom. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its similar compounds.
Properties
CAS No. |
671224-96-7 |
|---|---|
Molecular Formula |
C14H11Br |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-(2-bromoethenyl)-4-phenylbenzene |
InChI |
InChI=1S/C14H11Br/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-11H |
InChI Key |
VFVRPOOBPFHYDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















